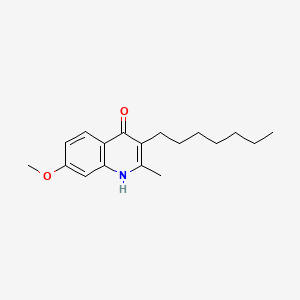

Endochin

Description

Properties

CAS No. |

354155-51-4 |

|---|---|

Molecular Formula |

C18H25NO2 |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

3-heptyl-7-methoxy-2-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C18H25NO2/c1-4-5-6-7-8-9-15-13(2)19-17-12-14(21-3)10-11-16(17)18(15)20/h10-12H,4-9H2,1-3H3,(H,19,20) |

InChI Key |

BCZRFDKLLBFOHJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=C(NC2=C(C1=O)C=CC(=C2)OC)C |

Canonical SMILES |

CCCCCCCC1=C(NC2=C(C1=O)C=CC(=C2)OC)C |

Appearance |

Solid powder |

Other CAS No. |

4939-34-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-heptyl-4-hydroxy-7-methoxy-2-methylquinoline WR 7295 WR-7295 |

Origin of Product |

United States |

Foundational & Exploratory

Endochin's Mechanism of Action Against Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of endochin and its analogues against Plasmodium falciparum, the deadliest species of malaria parasite. This compound, a 4(1H)-quinolone, serves as a scaffold for a promising class of antimalarials known as this compound-like quinolones (ELQs). These compounds target a critical metabolic pathway in the parasite's mitochondria, making them a key area of interest in the development of novel therapeutics to combat drug-resistant malaria.

Core Mechanism: Inhibition of the Cytochrome bc1 Complex

The primary molecular target of this compound and its analogues is the cytochrome bc1 complex (Complex III) , an essential component of the mitochondrial electron transport chain (mETC) in P. falciparum.[1][2][3] Inhibition of this complex disrupts the Q-cycle, a process that facilitates the transfer of electrons from ubiquinol to cytochrome c. This disruption has catastrophic consequences for the parasite, leading to:

-

Collapse of the Mitochondrial Membrane Potential (ΔΨm): The mETC is crucial for maintaining the proton gradient across the inner mitochondrial membrane. Inhibition of the bc1 complex dissipates this potential, which is vital for mitochondrial function and parasite survival.[4]

-

Inhibition of Pyrimidine Biosynthesis: A key function of the P. falciparum mETC is to regenerate ubiquinone, a required cofactor for dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[5] By blocking the bc1 complex, this compound effectively starves the parasite of the necessary precursors for DNA and RNA synthesis.[1]

-

Parasite Death: The combined effects of mitochondrial dysfunction and pyrimidine starvation ultimately lead to the death of the parasite.[1]

The cytochrome bc1 complex has two key binding sites for inhibitors, the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site.[1][3] Subtle structural modifications to the this compound scaffold can significantly alter the binding preference of the molecule for either the Qo or Qi site, a critical factor in overcoming drug resistance.[2][3]

Signaling Pathway: The Q-Cycle and this compound Inhibition

The following diagram illustrates the Q-cycle within the P. falciparum cytochrome bc1 complex and the sites of inhibition for different classes of quinolones.

Caption: The Q-cycle and sites of this compound-like quinolone inhibition.

Quantitative Data: In Vitro Activity

The efficacy of this compound and its analogues is typically quantified by their 50% inhibitory concentration (IC50) against various strains of P. falciparum. Below is a summary of IC50 values for key compounds against drug-sensitive and drug-resistant parasite lines. The Tm90-C2B strain is resistant to atovaquone due to a Y268S mutation in the Qo site of cytochrome b, while the D1 clone is resistant to ELQ-300 due to an I22L mutation in the Qi site.[2][6]

| Compound | Strain Dd2 (Sensitive) IC50 (nM) | Strain Tm90-C2B (ATV-R, Qo Mutant) IC50 (nM) | Strain D1 (ELQ-300-R, Qi Mutant) IC50 (nM) | Primary Target Site | Reference |

| Atovaquone (ATV) | 0.4 | >2,500 | 0.7 | Qo | [6] |

| ELQ-300 | 6.6 | 4.6 | 160 | Qi | [6] |

| Myxothiazol | 1.7 | 320 | 3.5 | Qo | [6] |

| Antimycin A | 72 | 39 | 35 | Qi | [6] |

| Chloroquine (CQ) | 71 | 91 | 110 | Non-bc1 | [6] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound and its analogues.

In Vitro Culture of P. falciparum Asexual Blood Stages

Continuous in vitro culture of the erythrocytic stages of P. falciparum is fundamental for drug susceptibility testing.[2][7][8]

Materials:

-

P. falciparum strain (e.g., 3D7, Dd2)

-

Human erythrocytes (blood group O+)

-

Complete Medium: RPMI-1640 with L-glutamine and 25 mM HEPES, supplemented with 0.5% Albumax II, 2 g/L sodium bicarbonate, and 50 µg/mL hypoxanthine.

-

Gas mixture: 5% CO2, 5% O2, 90% N2

-

37°C incubator

-

Sterile culture flasks

Protocol:

-

Prepare complete medium and warm to 37°C.

-

Wash human erythrocytes three times with incomplete RPMI-1640.

-

To initiate or sub-culture, combine parasitized erythrocytes with fresh, washed erythrocytes in a culture flask to achieve the desired parasitemia (typically 0.5-1%) and a final hematocrit of 2-5% in complete medium.

-

Gas the flask with the specified gas mixture for 30-60 seconds and seal tightly.

-

Incubate at 37°C.

-

Change the medium daily. Monitor parasitemia every 48 hours by preparing a thin blood smear, fixing with methanol, and staining with Giemsa.

-

Split the culture as needed to maintain parasitemia below 5-10%.

SYBR Green I-Based Drug Susceptibility Assay

This high-throughput assay is widely used to determine the IC50 values of antimalarial compounds by measuring parasite DNA content via fluorescence.[1]

Materials:

-

Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

-

Test compounds serially diluted in DMSO and then complete medium

-

96-well flat-bottom microplates

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO), diluted to 2x final concentration in lysis buffer.

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Protocol Workflow:

Caption: Experimental workflow for the SYBR Green I assay.

Measurement of Mitochondrial Oxygen Consumption

The Seahorse XFe Analyzer can measure the oxygen consumption rate (OCR) in real-time, providing a direct assessment of mETC activity.

Materials:

-

Synchronized late-stage trophozoite/schizont P. falciparum culture

-

Saponin for isolating parasites from erythrocytes

-

Seahorse XFe96 or XFe24 Analyzer and corresponding cell culture plates

-

Cell-Tak to immobilize parasites

-

Assay Medium (e.g., unbuffered RPMI)

-

Mitochondrial substrates (e.g., succinate, malate) and inhibitors (e.g., atovaquone, antimycin A)

Protocol Outline:

-

Isolate Parasites: Lyse infected erythrocytes with a low concentration of saponin (e.g., 0.05%) to release parasites. Wash the parasite pellet extensively to remove host cell debris.

-

Plate Preparation: Coat Seahorse microplate wells with Cell-Tak to ensure parasite adhesion.

-

Seed Parasites: Add a suspension of the isolated parasites to each well and centrifuge to facilitate attachment.

-

Assay Setup: Replace the culture medium with pre-warmed assay medium.

-

Seahorse Analysis: Place the plate in the Seahorse analyzer. After an initial equilibration period, measure baseline OCR.

-

Compound Injection: Sequentially inject test compounds (e.g., this compound analogue), substrates, or known inhibitors of the mETC (like atovaquone as a positive control) to observe real-time changes in OCR.

-

Data Analysis: Analyze the resulting OCR data to determine the inhibitory effect of the test compound on mitochondrial respiration.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye MitoTracker Red CMXRos can be used to assess ΔΨm. The dye accumulates in active mitochondria in a membrane potential-dependent manner.

Materials:

-

P. falciparum culture

-

MitoTracker Red CMXRos (stock solution in DMSO)

-

Fluorescence microscope or flow cytometer

Protocol Outline:

-

Incubate with Drug: Treat parasite cultures with the test compound (e.g., this compound) for a defined period. Include a positive control that collapses ΔΨm (e.g., a combination of atovaquone and proguanil) and an untreated control.

-

Stain with MitoTracker: Add MitoTracker Red CMXRos to the culture at a final concentration of 25-100 nM.

-

Incubate: Incubate for 30-45 minutes at 37°C.

-

Wash: Wash the cells with fresh medium to remove excess dye.

-

Analyze: Analyze the stained parasites using fluorescence microscopy (to visualize mitochondrial localization) or flow cytometry (to quantify the fluorescence intensity). A decrease in fluorescence intensity in treated parasites compared to the control indicates a collapse of the ΔΨm.

Resistance Mechanisms

Resistance to cytochrome bc1 inhibitors can emerge through point mutations in the parasite's mitochondrial cytochrome b gene (cytb).[2][6]

-

Qo Site Mutations: The most well-characterized resistance mechanism is a mutation at the Qo site. For example, a tyrosine to serine substitution at position 268 (Y268S) confers high-level resistance to atovaquone.[2]

-

Qi Site Mutations: this compound analogues that preferentially target the Qi site, such as ELQ-300, are effective against atovaquone-resistant strains.[2][6] However, resistance to these compounds can be selected for in vitro. This has been linked to mutations within the Qi binding pocket, such as an isoleucine to leucine substitution at position 22 (I22L).[6]

The ability of the this compound scaffold to be modified to target either the Qo or Qi site provides a strategic advantage for drug development, allowing for the design of new compounds that can circumvent existing resistance mechanisms.[3]

Logical Flow: Investigating Quinolone Site of Action

Caption: Decision tree for identifying the target site of new ELQs.

Conclusion

This compound and its modern analogues represent a highly potent class of antimalarials that act by inhibiting the cytochrome bc1 complex of the mitochondrial electron transport chain in P. falciparum. Their ability to be chemically tuned to target distinct sites within the complex—Qo and Qi—offers a powerful strategy to combat the emergence of drug resistance. The detailed experimental protocols and mechanistic understanding presented in this guide are intended to facilitate further research and development of this promising class of therapeutic agents.

References

- 1. Optimization of this compound-like quinolones for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. Subtle Changes in this compound-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ex vivo and In vitro antiplasmodial activities of approved drugs predicted to have antimalarial activities using chemogenomics and drug repositioning approach - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Proper Disposal of Endochin: A Guide for Laboratory Professionals

Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This document provides essential, step-by-step guidance for the proper disposal of Endochin, a potent antimalarial agent. Following these procedures will mitigate risks and ensure compliance with safety regulations.

This compound, a quinolone derivative, requires careful handling and disposal due to its biological activity. While specific regulations may vary by institution and region, the following procedures are based on general best practices for hazardous chemical waste and information derived from available safety data.

Pre-Disposal Handling and Storage

Before disposal, proper handling and storage of this compound are crucial to minimize exposure and ensure safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

-

Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

This compound Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

Proper segregation of waste is the first and most critical step.

-

Solid this compound Waste:

-

Collect any unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container.

-

The container should be made of a material compatible with the chemical and have a secure lid.

-

-

This compound Solutions:

-

Aqueous and solvent-based solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

-

Do not mix this compound solutions with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

-

Contaminated Materials:

-

All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated.

-

Collect these materials in a designated, sealed plastic bag or a labeled container for solid hazardous waste.

-

Step 2: Labeling and Storage of Waste

Accurate labeling is essential for proper disposal by your institution's EHS personnel.

-

Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity of the waste.

-

Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure and away from general laboratory traffic.

Step 3: Arranging for Disposal

Once the waste container is full or ready for disposal, follow your institution's procedures for waste pickup.

-

Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

-

Documentation: Complete any required waste disposal forms or manifests as per your institutional and local regulations.

Quantitative Data Summary

| Parameter | Value | Source |

| Chemical Formula | C18H25NO2 | MedChemExpress[1] |

| Molecular Weight | 287.40 g/mol | MedChemExpress[1] |

| Appearance | White to off-white solid | MedChemExpress[1] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | MedChemExpress[1] |

| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | MedChemExpress[1] |

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Caption: A workflow diagram for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Personal protective equipment for handling Endochin

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of Endochin. The following procedures are based on established safety protocols for potent pharmaceutical compounds and should be strictly adhered to in all laboratory settings.

Quantitative Safety Data

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following toxicological data has been reported:

| Metric | Value | Cell Line | Source |

| Toxicity | No toxicity observed at >50 μM | Human Foreskin Fibroblast (HFF) | [1] |

This data indicates that this compound has low toxicity in this specific cell line at the tested concentrations. However, as a potent quinolone-based antimalarial compound, it should be handled with care to minimize exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in powder or solution form:

-

Gloves: Two pairs of nitrile gloves are required. Change the outer pair immediately if contaminated.

-

Eye Protection: Chemical safety goggles or a face shield must be worn.

-

Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

-

Respiratory Protection: For handling the powder form outside of a containment system, a properly fitted N95 or higher-rated respirator is essential.

Safe Handling and Operational Plan

Adherence to the following step-by-step operational plan is critical to ensure safety.

1. Preparation and Weighing (in a designated area):

-

All handling of this compound powder must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.

-

Use dedicated utensils (spatulas, weigh boats) for this compound.

-

Place a plastic-backed absorbent pad on the work surface to contain any spills.

2. Dissolving the Compound:

-

When dissolving this compound, add the solvent slowly to the powder to avoid splashing.

-

Ensure the vial or container is securely capped before vortexing or mixing.

3. Experimental Use:

-

Clearly label all solutions containing this compound with the compound name, concentration, date, and your initials.

-

When transferring solutions, use appropriate pipettes and techniques to avoid aerosols and spills.

4. Storage:

-

Store this compound powder and solutions in a clearly labeled, sealed container.

-

Follow the specific storage temperature recommendations provided by the supplier.

-

Store in a designated, secure location away from incompatible materials.

Emergency Procedures

1. Skin Contact:

-

Immediately remove contaminated clothing.

-

Wash the affected area thoroughly with soap and water for at least 15 minutes.

-

Seek medical attention if irritation persists.

2. Eye Contact:

-

Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

-

Seek immediate medical attention.

3. Inhalation:

-

Move the individual to fresh air.

-

If breathing is difficult, provide oxygen.

-

Seek immediate medical attention.

4. Ingestion:

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Seek immediate medical attention.

5. Spills:

-

For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Clean the spill area with a suitable decontamination solution.

-

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

-

Solid Waste: Contaminated gloves, absorbent pads, weigh boats, and other disposable materials should be placed in a dedicated, labeled hazardous waste container.

-

Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

-

Empty Containers: "Empty" containers that held this compound powder should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

-

Contact your institution's EHS department for pickup and disposal of all this compound-contaminated waste.

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.